2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile
Overview
Description
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile is a complex organic compound featuring a pyrazole ring substituted with a fluoroethyl group and a thiophene ring
Scientific Research Applications
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile typically involves multiple steps, starting from commercially available precursors. One common approach includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the fluoroethyl and thiophene substituents under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluoroethyl and thiophene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.
Mechanism of Action
The mechanism of action of 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 2-(1-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile
- 2-(1-(2-bromoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile
Uniqueness
The uniqueness of 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoroethyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
2-[2-(2-fluoroethyl)-5-thiophen-3-ylpyrazol-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3S/c12-3-5-15-10(1-4-13)7-11(14-15)9-2-6-16-8-9/h2,6-8H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMQSELSBJTEMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)CC#N)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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